![molecular formula C11H15FN2 B3236638 1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine CAS No. 1373111-59-1](/img/structure/B3236638.png)

1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine

Übersicht

Beschreibung

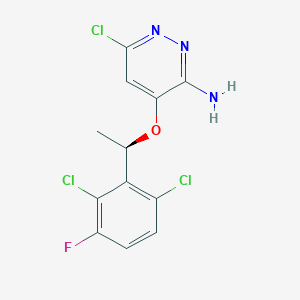

“1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine” is a chemical compound with the CAS Number: 1269376-45-5 . Its molecular weight is 267.17 . The compound is a solid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction . Another study reported the synthesis of 1-(2-fluorophenyl)pyrazoles by 1,3-dipolar cycloaddition of the corresponding sydnones .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C11 H15 F N2 . 2 Cl H . More detailed structural information may be available in specialized chemical databases .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 267.17 . More specific physical and chemical properties may be available in specialized chemical databases .Wissenschaftliche Forschungsanwendungen

Catalytic Applications in Organic Chemistry

- Synthesis of Pincer Palladacycles : The derivative 1-(3-(Pyridin-2-yl)phenyl)methanamine, related to the compound , has been used to synthesize unsymmetrical NCN′ and PCN pincer palladacycles, showing good activity and selectivity in catalysis (Roffe et al., 2016).

Pharmaceutical Research

- Design of Biased Agonists for Neurological Disorders : Analogous compounds like 1-(1-benzoylpiperidin-4-yl)methanamine have been designed as biased agonists for serotonin receptors, showing potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Material Science

- Development of Fluorescent Chemosensors : 1-(anthracen-9-yl)-N-(pyridin-2-ylmethyl)-N-(quinolin-2-ylmethyl)methanamine, a related compound, has been synthesized and used as a highly selective zinc ion sensor in aqueous solution (Kim et al., 2013).

Medical Imaging

- Radiopharmaceuticals for Dopamine Receptor Imaging : Derivatives like 3-[[4-(4-[18F] fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine have been synthesized for imaging dopamine D4 receptors (Eskola et al., 2002).

Cancer Research

- Photocytotoxic Agents : Iron(III) complexes with Schiff base ligands, such as phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, have shown remarkable photocytotoxicity in red light, indicating potential for targeted cancer therapies (Basu et al., 2015).

Antiviral Research

- Synthesis of Antiviral Agents : Compounds like 2-(1-Adamantyl)-2-methyl-pyrrolidines, which share structural similarities, have been synthesized and tested for their antiviral activity against influenza A (Zoidis et al., 2003).

Wirkmechanismus

Target of Action

The primary target of 1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine is the H+,K±ATPase enzyme , also known as the proton pump . This enzyme is responsible for the final step in the production of gastric acid in the stomach’s parietal cells .

Mode of Action

This compound acts as a potassium-competitive acid blocker (P-CAB) . It inhibits the H+,K±ATPase activity in a K±competitive manner , which is different from the action of proton pump inhibitors (PPIs) like lansoprazole . The inhibitory activity of this compound is unaffected by ambient pH .

Biochemical Pathways

The compound’s action on the H+,K±ATPase enzyme disrupts the gastric acid secretion pathway . By inhibiting this enzyme, the compound prevents the exchange of H+ ions with K+ ions, thereby reducing the production of gastric acid .

Result of Action

The compound’s inhibition of the proton pump leads to a decrease in gastric acid secretion . This results in an increase in gastric pH, making the stomach environment less acidic . Its effect is more potent and lasts longer than that of lansoprazole or SCH28080 .

Action Environment

This suggests that it may be stable and effective under a variety of physiological conditions.

Biochemische Analyse

Biochemical Properties

These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond .

Cellular Effects

Some studies suggest that it may have an inhibitory effect on gastric acid secretion, which could influence cell function .

Molecular Mechanism

It has been suggested that it may act as a potassium-competitive acid blocker (P-CAB), inhibiting H+,K±ATPase activity in gastric microsomes . This inhibition is achieved in a K±competitive manner, which is different from the mechanism of action of proton pump inhibitors (PPIs) .

Temporal Effects in Laboratory Settings

In laboratory settings, 1-[1-(2-Fluorophenyl)-3-pyrrolidinyl]methanamine has been observed to exert a more potent and longer-lasting inhibitory action on gastric acid secretion than either lansoprazole or SCH28080

Dosage Effects in Animal Models

In animal models, this compound, at a dose of 4 mg/kg orally, completely inhibited basal and 2-deoxy-D-glucose-stimulated gastric acid secretion in rats . Its effect was stronger than that of lansoprazole

Eigenschaften

IUPAC Name |

[1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-10-3-1-2-4-11(10)14-6-5-9(7-13)8-14/h1-4,9H,5-8,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJDASTFCBOZLJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1CN)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[Bis[(1,1-dimethylethoxy)carbonyl]amino]-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-3-pyridazinecarboxylic acid ethyl ester](/img/structure/B3236572.png)

![6,6'-Bis(triphenylsilyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B3236601.png)

![Ethyl 2-(((benzyloxy)carbonyl)amino)-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B3236619.png)

![(4AR,8aR)-octahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B3236636.png)

![2-Fluoro-5-[(methylsulfonyl)amino]-benzoic acid](/img/structure/B3236641.png)